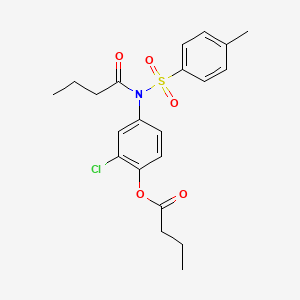

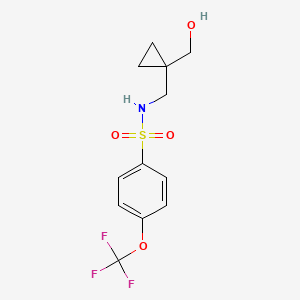

![molecular formula C16H15FN6O2S B2607727 2-[3-(4-氟苯基)三唑并[4,5-d]嘧啶-7-基]硫烷基-1-吗啉-4-基乙酮 CAS No. 863459-77-2](/img/structure/B2607727.png)

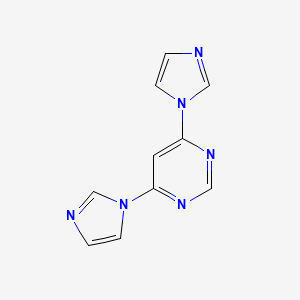

2-[3-(4-氟苯基)三唑并[4,5-d]嘧啶-7-基]硫烷基-1-吗啉-4-基乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “2-[3-(4-Fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-morpholin-4-ylethanone” is a chemical compound that is related to a class of compounds known as pyrazolo[3,4-d]pyrimidines . These compounds have been studied for their potential as CDK2 inhibitors, which are of interest in cancer treatment .

Synthesis Analysis

The synthesis of related compounds involves the reaction of hydrazonyl bromides with active methylene compounds to afford the corresponding 1,3,4,5-tetrasubstituted pyrazole derivatives . Further reactions with formamide, formic acid, and triethyl orthoformate yield the pyrazolo[3,4-d]pyrimidine, pyrazolo[3,4-d]pyrimidin-4(3H)one, and 5-ethoxymethylene-aminopyrazole-4-carbonitrile derivatives .Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It contains a fluorophenyl group, a triazolopyrimidinyl group, a sulfanyl group, and a morpholinylethanone group. The exact structure would need to be confirmed through techniques such as NMR .科学研究应用

合成和药理分析

- 一项研究开发了一种偶极环加成反应/Cope消除序列,以获得新型 P2X7 拮抗剂,包括具有相似结构基序的化合物,用于临床前模型中的情绪障碍治疗 (Chrovian 等,2018)。

除草剂活性

- 对新型 Protox 抑制剂的研究导致合成出显示出有希望的除草剂活性的三唑啉酮衍生物,表明此类化合物在农业应用中的潜力 (Luo 等,2008)。

无催化剂和无溶剂合成

- 开发了一种通过微波辅助弗里斯重排在无催化剂和无溶剂条件下区域选择性合成相关化合物的高效方法,展示了绿色化学的进步 (Moreno-Fuquen 等,2019)。

抗菌活性

- 合成的嘧啶-三唑衍生物被研究了对选定细菌和真菌菌株的抗菌活性,揭示了一些化合物作为抗菌剂的潜力 (Majithiya 和 Bheshdadia,2022)。

抗肿瘤评估

- 一项研究合成了基于吗啉的新型杂环化合物并评估了它们的抗肿瘤活性,揭示了对癌细胞系的有效活性,这可能导致新的治疗剂 (Muhammad 等,2017)。

作用机制

Target of Action

The compound “2-[3-(4-Fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-morpholin-4-ylethanone” belongs to the class of triazolopyrimidines. Compounds in this class have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents

Mode of Action

Triazolopyrimidines often work by interacting with their targets through hydrogen bond accepting and donating characteristics, which allows them to make specific interactions with different target receptors .

Biochemical Pathways

Based on the activities of other triazolopyrimidines, it might affect multiple pathways related to the targets mentioned above .

Result of Action

Based on the activities of other triazolopyrimidines, it might have effects such as inhibiting the growth of cancer cells, reducing inflammation, or inhibiting the activity of certain enzymes .

属性

IUPAC Name |

2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-morpholin-4-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN6O2S/c17-11-1-3-12(4-2-11)23-15-14(20-21-23)16(19-10-18-15)26-9-13(24)22-5-7-25-8-6-22/h1-4,10H,5-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTFGRHZSRGGMKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-Methoxyphenyl)-4-[1-(3-phenoxypropyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2607648.png)

![N-(2-furylmethyl)-2-[(2-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]butanamide](/img/structure/B2607656.png)

![4-bromo-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2607663.png)

![3-[(4-fluorophenyl)methyl]-1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![3-(3-chloro-4-fluorophenyl)-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B2607667.png)